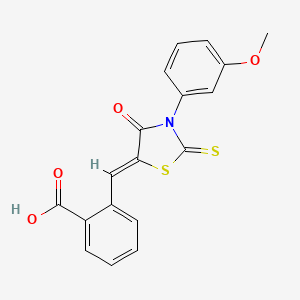

(Z)-2-((3-(3-methoxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a thiazolidine derivative, which is a class of compounds that contain a five-membered C3NS ring. The presence of the methoxyphenyl group suggests that it may have some aromatic properties. The benzoic acid moiety is a common feature in a variety of pharmaceuticals and is known for its medicinal properties .

Molecular Structure Analysis

The molecular structure would likely show a five-membered thiazolidine ring attached to a benzene ring via a methylene bridge. The benzene ring would have a carboxylic acid functional group attached, and the thiazolidine ring would have a methoxyphenyl group attached .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic rings could all influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Synthesis and Chemical Properties

- A study by Zidar, Kladnik, and Kikelj (2009) described the convenient synthesis of thiazolidine derivatives, including compounds similar to the target chemical, using microwave-assisted synthesis. This synthesis method could be applicable for the target compound (Zidar, Kladnik, & Kikelj, 2009).

- Uršič, Svete, and Stanovnik (2010) also reported the synthesis of related thiazolidinone compounds, suggesting potential methodologies for synthesizing the target compound (Uršič, Svete, & Stanovnik, 2010).

Biological and Pharmacological Applications

- Horishny et al. (2022) explored the synthesis and biological evaluation of thiazolidinone derivatives, showing significant antimicrobial potency, which may imply similar biological activities for the target compound (Horishny et al., 2022).

- Ali et al. (2012) investigated thiazolidinone acetate derivatives as inhibitors of aldose reductase, suggesting a potential application for the target compound in diabetic complications (Ali et al., 2012).

- Havrylyuk et al. (2010) studied novel thiazolidinones for their antitumor properties, indicating that compounds similar to the target chemical could have applications in cancer therapy (Havrylyuk et al., 2010).

Material Science and Other Applications

- Kosma et al. (2012) characterized a similar thiazolidinone compound, providing insights into the crystal structure and interactions, which could be relevant for the material science applications of the target compound (Kosma et al., 2012).

- Bensafi et al. (2021) conducted a combined experimental and theoretical study on thiazolidinone derivatives, suggesting potential for nonlinear optical (NLO) properties, which could be explored for the target compound as well (Bensafi et al., 2021).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[(Z)-[3-(3-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4S2/c1-23-13-7-4-6-12(10-13)19-16(20)15(25-18(19)24)9-11-5-2-3-8-14(11)17(21)22/h2-10H,1H3,(H,21,22)/b15-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBFBLVXGPEOEK-DHDCSXOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=CC=C3C(=O)O)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=CC=C3C(=O)O)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2453841.png)

![1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2453843.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2453848.png)

![4-[2-(3-Bromophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2453849.png)

![2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2453853.png)